N-[28-[(9,10-dioxoanthracene-2-carbonyl)amino]-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl]-9,10-dioxoanthracene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[28-[(9,10-dioxoanthracene-2-carbonyl)amino]-6,13,19,26-tetraoxo-16-azaheptacyclo[1512002,1505,1407,12018,27020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl]-9,10-dioxoanthracene-2-carboxamide” is a highly complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation reactions.
Introduction of carbonyl groups: Oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Amide bond formation: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic steps to maximize yield and purity, possibly using flow chemistry techniques for better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce more carbonyl groups.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Aromatic substitution reactions can introduce various functional groups onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: More highly oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Electronics: The compound’s extended conjugation makes it a candidate for organic semiconductors.
Photochemistry: Potential use in light-absorbing materials for solar cells.
Biology
Fluorescent Probes: The compound’s aromatic structure may be useful in designing fluorescent probes for biological imaging.
Medicine
Drug Design: The amide linkages and aromatic rings suggest potential as a scaffold for drug molecules.
Industry
Materials Science:
Wirkmechanismus
The compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The aromatic rings and carbonyl groups can participate in π-π stacking interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon.
Naphthalene: Another polycyclic aromatic hydrocarbon.
Benzamide: A simpler amide derivative.
Uniqueness
The compound’s unique structure, featuring multiple anthracene units and amide linkages, distinguishes it from simpler aromatic compounds. This complexity may confer unique electronic and binding properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
6871-80-3 |
---|---|
Molekularformel |
C58H27N3O10 |
Molekulargewicht |
925.8 g/mol |
IUPAC-Name |
N-[28-[(9,10-dioxoanthracene-2-carbonyl)amino]-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C58H27N3O10/c62-49-27-9-1-3-11-29(27)51(64)39-21-25(17-19-35(39)49)57(70)59-41-23-37-38-24-42(60-58(71)26-18-20-36-40(22-26)52(65)30-12-4-2-10-28(30)50(36)63)44-46(56(69)34-16-8-6-14-32(34)54(44)67)48(38)61-47(37)45-43(41)53(66)31-13-5-7-15-33(31)55(45)68/h1-24,61H,(H,59,70)(H,60,71) |
InChI-Schlüssel |
AJDLDTCLIYZCBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C5C(=C6C(=C4)C7=CC(=C8C(=C7N6)C(=O)C9=CC=CC=C9C8=O)NC(=O)C1=CC2=C(C=C1)C(=O)C1=CC=CC=C1C2=O)C(=O)C1=CC=CC=C1C5=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C5C(=C6C(=C4)C7=CC(=C8C(=C7N6)C(=O)C9=CC=CC=C9C8=O)NC(=O)C1=CC2=C(C=C1)C(=O)C1=CC=CC=C1C2=O)C(=O)C1=CC=CC=C1C5=O |
6871-80-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.